Merafloxacin hydrochloride, (S)-
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Overview
Description
Merafloxacin hydrochloride, (S)- is a fluoroquinolone antibacterial compound. It is known for its ability to inhibit the pseudoknot formation necessary for the frameshift in the SARS-CoV-2 genome, making it a promising drug candidate for COVID-19 . The compound has a molecular formula of C19H23F2N3O3.ClH and a molecular weight of 415.862 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
Merafloxacin hydrochloride, (S)- can be synthesized through a series of chemical reactions involving the formation of the quinoline core, followed by the introduction of the fluoro and pyrrolidinyl groups. The synthetic route typically involves the following steps:
- Formation of the quinoline core.
- Introduction of the fluoro groups at specific positions.
- Addition of the pyrrolidinyl group.
- Conversion to the hydrochloride salt.
Industrial Production Methods
Industrial production of Merafloxacin hydrochloride, (S)- involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The process includes:
- Use of high-purity starting materials.
- Controlled reaction conditions such as temperature, pressure, and pH.
- Purification steps to remove impurities and by-products.
- Conversion to the hydrochloride salt for stability and solubility.
Chemical Reactions Analysis
Types of Reactions
Merafloxacin hydrochloride, (S)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups on the compound.
Substitution: The fluoro and pyrrolidinyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various nucleophiles and electrophiles can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions include modified derivatives of Merafloxacin hydrochloride, (S)- with different functional groups, which can have altered biological activities and properties.
Scientific Research Applications
Merafloxacin hydrochloride, (S)- has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying fluoroquinolone chemistry and reactions.
Biology: Investigated for its antibacterial properties and mechanism of action against various bacterial strains.
Industry: Utilized in the development of new antibacterial agents and in the study of drug resistance mechanisms.
Mechanism of Action
Merafloxacin hydrochloride, (S)- exerts its effects by inhibiting bacterial DNA gyrase and topoisomerase IV, which are essential enzymes for DNA replication and transcription . By targeting these enzymes, the compound prevents the supercoiling of bacterial DNA, thereby inhibiting bacterial growth and replication. Additionally, it inhibits the pseudoknot formation necessary for the frameshift in the SARS-CoV-2 genome, restricting viral replication .
Comparison with Similar Compounds
Similar Compounds
Ciprofloxacin: Another fluoroquinolone antibacterial that targets DNA gyrase and topoisomerase IV.
Levofloxacin: A fluoroquinolone with a similar mechanism of action but different pharmacokinetic properties.
Moxifloxacin: Known for its broad-spectrum antibacterial activity and enhanced efficacy against certain bacterial strains.
Uniqueness
Merafloxacin hydrochloride, (S)- is unique due to its specific inhibition of the pseudoknot formation in the SARS-CoV-2 genome, making it a potential candidate for COVID-19 treatment . Its ability to target both bacterial and viral pathogens sets it apart from other fluoroquinolones.
Properties
CAS No. |
99735-04-3 |
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Molecular Formula |
C19H24ClF2N3O3 |
Molecular Weight |
415.9 g/mol |
IUPAC Name |
1-ethyl-7-[(3S)-3-(ethylaminomethyl)pyrrolidin-1-yl]-6,8-difluoro-4-oxoquinoline-3-carboxylic acid;hydrochloride |
InChI |
InChI=1S/C19H23F2N3O3.ClH/c1-3-22-8-11-5-6-24(9-11)17-14(20)7-12-16(15(17)21)23(4-2)10-13(18(12)25)19(26)27;/h7,10-11,22H,3-6,8-9H2,1-2H3,(H,26,27);1H/t11-;/m0./s1 |
InChI Key |
MEXKYWHWNQQOON-MERQFXBCSA-N |
Isomeric SMILES |
CCNC[C@@H]1CCN(C1)C2=C(C=C3C(=C2F)N(C=C(C3=O)C(=O)O)CC)F.Cl |
Canonical SMILES |
CCNCC1CCN(C1)C2=C(C=C3C(=C2F)N(C=C(C3=O)C(=O)O)CC)F.Cl |
Origin of Product |
United States |
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